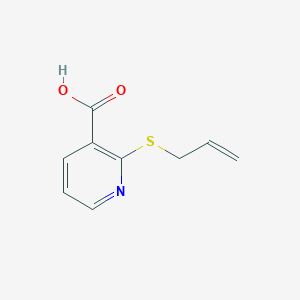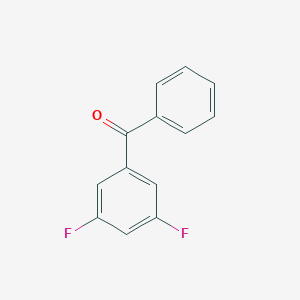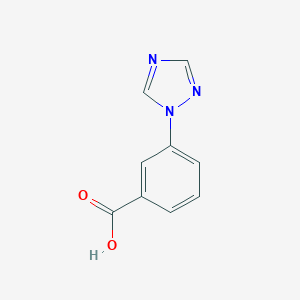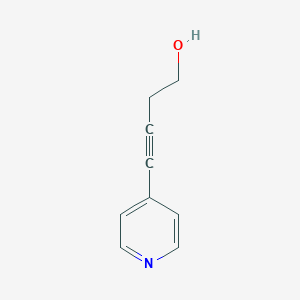![molecular formula C17H24N2O2 B068892 (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid CAS No. 187884-89-5](/img/structure/B68892.png)
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid, also known as DIPA, is a chemical compound that has gained significant attention from the scientific community due to its potential as a therapeutic agent. DIPA is a synthetic compound that was first synthesized in 2002 and has been the subject of numerous studies since then.
作用機序
The mechanism of action of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways. For instance, (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been shown to inhibit the activation of NF-κB pathway, which plays a critical role in the regulation of inflammatory responses. (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
生化学的および生理学的効果
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has also been shown to reduce the production of ROS, which are known to cause oxidative stress and damage to cells. Additionally, (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been shown to improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively characterized using various analytical techniques, which makes it easy to identify and quantify. However, (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects are not well known.
将来の方向性
There are several future directions for research on (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid. One area of research could be to investigate its potential as a therapeutic agent in various disease conditions, such as cancer and neurodegenerative diseases. Another area of research could be to further elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid to improve its yield and purity.
合成法
The synthesis of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid involves the reaction of 3,3-dimethyl-4H-isoquinoline with (S)-4-methyl-2-oxopentanoic acid in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been investigated for its potential as a therapeutic agent in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been tested in vitro and in vivo models, and results have shown promising outcomes. For instance, in a study conducted by Zhu et al. (2017), (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid was found to have anti-inflammatory effects by inhibiting the activation of NF-κB pathway in LPS-induced RAW 264.7 cells. Similarly, in a study conducted by Li et al. (2019), (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid was found to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) in H2O2-induced PC12 cells.
特性
CAS番号 |
187884-89-5 |
|---|---|
製品名 |
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid |
分子式 |
C17H24N2O2 |
分子量 |
288.4 g/mol |
IUPAC名 |
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChIキー |
CFSVWPQERLQYDF-AWEZNQCLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C |
SMILES |
CC(C)CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C |
正規SMILES |
CC(C)CC(C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C |
同義語 |
L-Isoleucine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





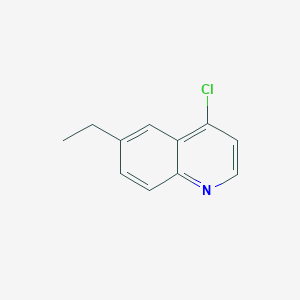
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

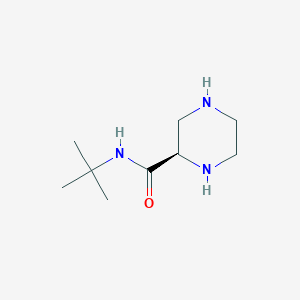



![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
